molecular formula C15H20INO2 B14592372 Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- CAS No. 61599-78-8

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-

Katalognummer: B14592372
CAS-Nummer: 61599-78-8
Molekulargewicht: 373.23 g/mol
InChI-Schlüssel: PKVFVKBOQSBYNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is an organic compound with a complex structure that includes a cyclohexane ring, an amine group, and a substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- typically involves the reaction of cyclohexanamine with 2-iodo-4,5-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of both an amine group and a substituted phenyl ring.

Eigenschaften

CAS-Nummer

61599-78-8

Molekularformel

C15H20INO2

Molekulargewicht

373.23 g/mol

IUPAC-Name

N-cyclohexyl-1-(2-iodo-4,5-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H20INO2/c1-18-14-8-11(13(16)9-15(14)19-2)10-17-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3

InChI-Schlüssel

PKVFVKBOQSBYNK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C=NC2CCCCC2)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.